molecular formula C11H15NO2 B2658037 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one CAS No. 2320208-62-4

3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one

Cat. No.: B2658037
CAS No.: 2320208-62-4
M. Wt: 193.246
InChI Key: AYSARQGJEGJOBF-UHFFFAOYSA-N
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Description

3-(7-Azabicyclo[221]heptane-7-carbonyl)cyclobutan-1-one is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with palladium catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one involves its interaction with specific molecular targets. For instance, it may bind to nicotinic acetylcholine receptors, modulating their activity. This interaction can influence various signaling pathways within cells, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-Azabicyclo[221]heptane-7-carbonyl)cyclobutan-1-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(7-azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-10-5-7(6-10)11(14)12-8-1-2-9(12)4-3-8/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSARQGJEGJOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2C(=O)C3CC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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